![molecular formula C19H18F3N3O2S B2826122 6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine CAS No. 439094-09-4](/img/structure/B2826122.png)
6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
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Overview
Description
The compound “6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine” is a quinazolin-4-imine derivative. Quinazolin-4-imines are a type of heterocyclic compound that contain a quinazoline core, which is a bicyclic structure composed of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinazolin-4-imine core, with the various substituents attached at the specified positions. The presence of the trifluoromethyl group could introduce some interesting electronic effects, due to the high electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can often be predicted based on the types of functional groups present in the molecule .Scientific Research Applications
Tyrosine Kinase Inhibition
Research has shown that certain quinazoline derivatives are potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), with significant implications for cancer treatment. These compounds bind competitively at the ATP site of the EGFR, selectively shutting down signal transmission stimulated by EGF. This mechanism suggests their potential use in targeted cancer therapies, particularly those aimed at tumors overexpressing EGFR (Rewcastle et al., 1996).
Antimalarial Activity
Quinazolines have been studied for their antimalarial properties, with some derivatives showing high antimalarial activity. The synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines have led to the identification of promising drug leads for antimalarial therapy, underscoring the chemical class's potential in treating malaria (Mizukawa et al., 2021).
Antibacterial Properties
The antibacterial evaluation of new quinazoline derivatives has been a focus of research, leading to the discovery of compounds with efficacy against bacterial strains. This includes the development of new synthetic strategies and structural analyses to optimize their antibacterial activity (Geesi, 2020).
Anti-Tubercular Activity
Novel 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis, contributing to the search for new anti-tubercular agents. This research defines key structural features necessary for Mtb inhibition, highlighting the potential of quinazoline derivatives in developing treatments for tuberculosis (Asquith et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-26-15-8-13-14(9-16(15)27-2)24-18(28-3)25(17(13)23)10-11-5-4-6-12(7-11)19(20,21)22/h4-9,23H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVLGKBUMOLTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-methylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine |
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